molecular formula C31H32N2O6 B10850204 Feloprentan CAS No. 204267-34-5

Feloprentan

Cat. No.: B10850204
CAS No.: 204267-34-5
M. Wt: 528.6 g/mol
InChI Key: CLSJNXXMIVKULC-MUUNZHRXSA-N
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Description

Feloprentan is an investigational compound known for its role as an endothelin receptor antagonist. It has the molecular formula C31H32N2O6 and a molecular weight of 528.5956 . This compound is characterized by its complex structure, which includes a benzenepropanoic acid backbone with various substituents, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Feloprentan involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Pyrimidine Ring: The synthesis begins with the preparation of the pyrimidine ring, which involves the reaction of appropriate starting materials under controlled conditions.

    Substitution Reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the necessary functional groups.

    Coupling Reactions: The substituted pyrimidine is coupled with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Feloprentan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions are common in the synthesis and modification of this compound, involving reagents like halogens and nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Feloprentan has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study the behavior of endothelin receptor antagonists.

    Biology: this compound is used in biological studies to understand its effects on cellular processes and receptor interactions.

    Medicine: As an endothelin receptor antagonist, this compound has potential therapeutic applications in treating conditions related to endothelin dysfunction.

    Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Feloprentan exerts its effects by antagonizing endothelin receptors. Endothelin receptors are involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking these receptors, this compound can modulate these processes, making it a potential therapeutic agent for conditions like hypertension and cardiovascular diseases .

Comparison with Similar Compounds

Feloprentan can be compared with other endothelin receptor antagonists such as bosentan and ambrisentan. While all these compounds share a common mechanism of action, this compound’s unique structure provides distinct pharmacokinetic and pharmacodynamic properties. For instance:

    Bosentan: Known for its dual endothelin receptor antagonism, it is used in treating pulmonary arterial hypertension.

    Ambrisentan: Selective for endothelin receptor type A, it offers a different therapeutic profile compared to this compound.

This compound’s uniqueness lies in its specific receptor binding affinity and its potential for fewer side effects due to its selective action.

Properties

CAS No.

204267-34-5

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

(2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C31H32N2O6/c1-21-19-22(2)33-30(32-21)39-28(29(34)35)31(24-11-7-5-8-12-24,25-13-9-6-10-14-25)38-18-17-23-15-16-26(36-3)27(20-23)37-4/h5-16,19-20,28H,17-18H2,1-4H3,(H,34,35)/t28-/m1/s1

InChI Key

CLSJNXXMIVKULC-MUUNZHRXSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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